Cathelicidin-BF-15
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KFFRKLKKSVKKRAK |
Origin of Product |
United States |
Structural Biology and Peptide Engineering of Cathelicidin Bf 15
Primary Sequence Analysis and Comparative Genomics
Cathelicidin-BF-15 (BF-15) is a 15-amino acid peptide fragment derived from the 30-amino acid cathelicidin (B612621), Cathelicidin-BF (BF-30). researchgate.net The original BF-30 peptide was isolated from the venom of the snake Bungarus fasciatus. The precursor protein of BF-30 is composed of 191 amino acids and, like other cathelicidins, features a conserved N-terminal cathelin-like domain and a C-terminal mature antimicrobial peptide. researchgate.net A unique feature of the BF-30 precursor is an atypical acidic fragment located between the cathelin-like domain and the mature peptide, a characteristic also seen in some amphibian antimicrobial peptide precursors. researchgate.net
The primary sequence of this compound is VKRFKKFFRKLKKSV. It is a truncated version of the full-length BF-30 (KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF) and was designed to retain the antimicrobial properties of the parent peptide while having a shorter, more cost-effective sequence. researchgate.net BF-15 is particularly rich in basic (lysine - K, arginine - R) and hydrophobic (phenylalanine - F, leucine (B10760876) - L) residues, which are crucial for its antimicrobial function.
Phylogenetic analysis of the full-length snake cathelicidin precursor revealed its closest evolutionary relationship to the cathelicidin from the platypus (Ornithorhynchus anatinus). researchgate.net The cathelin domain of the precursor contains four conserved cysteine residues, a hallmark of mammalian cathelicidins, confirming its place within this family. The study of such peptides from non-mammalian vertebrates like snakes offers valuable insights into the evolution of the cathelicidin family. researchgate.net
Table 1: Physicochemical Properties of this compound and its Parent Peptide
| Peptide | Amino Acid Sequence | Length | Molecular Weight (Da) | Theoretical pI |
|---|---|---|---|---|
| Cathelicidin-BF | KFFRKLKKSVKKRAKEFFKKPRVIGVSIPF | 30 | 3637.5 | 11.79 |
Secondary and Tertiary Structure Characterization
The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly its ability to adopt a specific conformation upon interacting with bacterial membranes.
Application of Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of peptides in different environments. Studies on Cathelicidin-BF and its derivatives have consistently used CD spectroscopy to confirm their conformational changes. researchgate.net In an aqueous solution, the parent peptide BF-30 typically shows a random-coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide undergoes a significant conformational shift.
CD spectra in these hydrophobic environments show characteristic double minima at approximately 208 and 222 nm, which is indicative of a high α-helical content. Studies on C-terminally amidated analogs of BF-15 also demonstrated a typical α-helix pattern, with the α-helix content increasing significantly compared to the full-length BF-30. researchgate.net This confirms that the peptide sequence of BF-15 readily adopts an α-helical structure in environments that simulate a biological membrane. researchgate.net Further research using CD analysis on modified BF-15 peptides, such as all-hydrocarbon-stapled versions, has shown that these modifications can significantly enhance and stabilize the helical structure. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound
Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific amino acid sequence and resulting structure of a peptide influence its biological function. For this compound, SAR investigations have been pivotal in designing more potent and selective antimicrobial agents.
Identification of Key Amino Acid Residues for Biological Activity
BF-15 serves as an attractive template for designing new antimicrobial peptides because it retains much of the parent peptide's activity with reduced hemolytic (red blood cell-damaging) effects and a shorter sequence. researchgate.net Research has focused on creating and testing analogs of BF-15 to pinpoint which amino acid residues are most critical for its function. researchgate.net
In one study, a series of C-terminally amidated analogs of BF-15 were synthesized. researchgate.net Amidation of the C-terminus is a common strategy to improve peptide stability and mimic the native state of many peptides. pnas.org The amidated version of BF-15, designated analog B1, showed potent antimicrobial activity, in some cases 2- to 16-fold higher than the original BF-30, against several antibiotic-resistant bacteria, coupled with much lower hemolytic activity. researchgate.net
Further peptide engineering based on BF-15 has explored the role of specific amino acid substitutions. pnas.org Aromatic residues like Phenylalanine (F) and Tryptophan (W) are known to be important for the biological activity of many antimicrobial peptides. pnas.org
Substitution with Phenylalanine: An initial analog (cathelicidin-BF15-a1) was created by substituting Leucine-11 and Serine-14 with Phenylalanine. While this increased antimicrobial potency, it also led to higher hemolytic activity. pnas.org
Substitution with Tryptophan: The subsequent replacement of Phenylalanine residues with Tryptophan (cathelicidin-BF15-a2) maintained strong activity while significantly lowering hemolysis. pnas.org
Lysine for Amphipathicity Modulation: To further reduce hemolytic activity, a Lysine residue was introduced at position 8 (cathelicidin-BF15-a3). This was placed in the hydrophobic face of the helix, slightly diminishing its perfect amphipathic structure, which successfully decreased its toxicity to host cells. pnas.org
These systematic modifications highlight the delicate balance between charge, hydrophobicity, and amphipathicity in determining the antimicrobial efficacy and selectivity of this compound and its derivatives. pnas.org
Role of Peptide Amidation in Functional Enhancement
Peptide amidation, specifically C-terminal amidation, is a critical post-translational modification strategy employed to enhance the functional properties of this compound and its analogs. This modification involves the replacement of the C-terminal carboxyl group with an amide group, a change that confers several advantageous characteristics. Research has demonstrated that C-terminal amidation improves the stability of this compound analogs. By neutralizing the negative charge of the C-terminal carboxylate, amidation increases the net positive charge of the peptide, which can enhance its interaction with negatively charged bacterial membranes.
A series of C-terminal amidated analogs of BF-15 were designed and synthesized to investigate the structure-activity relationship. One such analog, identified as B1 (an amidated version of BF-15), exhibited potent antimicrobial activity against several antibiotic-resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 64 μg/mL. This activity was reported to be 2 to 16 times higher than that of its non-amidated precursor, Cathelicidin-BF-30. Furthermore, this amidated analog displayed significantly lower hemolytic activity.
Circular dichroism studies revealed that the amidation of BF-15 in analog B1 led to a significant increase in its α-helical content compared to BF-30. This suggests that the peptide sequence of BF-15, when stabilized by C-terminal amidation, is a major contributor to the α-helical structure, which is often crucial for the membrane-disrupting activity of antimicrobial peptides. The antimicrobial action of the amidated analog B1 is believed to be based on cytoplasmic membrane permeabilization, as electron microscopy showed it induced chaotic membrane morphology and cell debris.
Rational Design and Synthesis of this compound Analogs
Rational design strategies are systematically applied to the this compound template to develop novel antimicrobial peptides with improved efficacy and reduced toxicity. ucl.ac.uk This approach leverages the known structure-activity relationships of the parent peptide to make targeted modifications. Key physicochemical properties such as amino acid composition, net positive charge, hydrophobicity, and amphipathicity are optimized through various design approaches. The goal is to enhance antimicrobial potency while minimizing undesirable effects like hemolytic activity. Based on the amphipathic α-helical structure of BF-15, researchers have designed and synthesized numerous analogs to explore and enhance its therapeutic potential.
Strategies for Sequence Modification and Amino Acid Substitution
A primary strategy in the rational design of this compound analogs involves the substitution of specific amino acids to modulate the peptide's biological activity. These modifications aim to enhance antimicrobial effects while decreasing hemolytic and cytotoxic activity.
Aromatic and hydrophobic amino acids like Phenylalanine (Phe) and Tryptophan (Trp) play key roles in the biological activity of many antimicrobial peptides. In one study, a set of linear and cyclic peptides were generated from BF-15 through amino acid substitutions.
Cathelicidin-BF15-a1 was designed by substituting the Leu-11 and Ser-14 residues of the parent peptide with Phenylalanine. While this modification resulted in more potent antimicrobial activity, it also led to higher hemolytic activity.
Cathelicidin-BF15-a2 was subsequently created by substituting Phenylalanine residues at positions 4, 7, 11, and 14 of cathelicidin-BF15-a1 with Tryptophan. This change yielded a peptide that was more active against E. coli and B. subtilis and exhibited much lower hemolysis.
Further modifications led to Cathelicidin-BF-a3 . rsc.org
Other design strategies have focused on increasing the peptide's cationicity and hydrophobicity by substituting non-charged polar residues with charged (e.g., Lysine) or hydrophobic (e.g., Tryptophan) residues. For instance, a Tryptophan- and Lysine/Arginine-rich peptide known as analog 4 (or ZY13) was designed with the sequence VKRWKKWRWKWKKWV-NH2, which showed excellent antimicrobial activity with little hemolysis.
| Analog Name | Sequence / Modification Details | Key Findings |
|---|---|---|
| Cathelicidin-BF15-a1 | Leu-11 → Phe, Ser-14 → Phe substitution in BF-15. Sequence: VKRFKKFFRKFKKFV-NH2. rsc.org | Potent antimicrobial activity, but higher hemolytic activity. |
| Cathelicidin-BF15-a2 | Phe → Trp substitutions at positions 4, 7, 11, and 14 of BF15-a1. Sequence: VKRWKKWFRKWKKWV. rsc.org | More active against E. coli and B. subtilis; much lower hemolysis. |
| Cathelicidin-BF-a3 | Sequence: VKRWKKWKRKWKKWV-NH2. rsc.org | Serves as the linear precursor for the cyclized analog ZY4. |
| Analog B1 | C-terminally amidated BF-15. | Potent activity against resistant bacteria; low hemolytic activity; increased α-helix content. |
| Analog 4 (ZY13) | VKRWKKWRWKWKKWV-NH2. | Excellent antimicrobial activity against C. albicans with little hemolysis. |
Cyclization Approaches for Enhanced Conformational Stability
Cyclization is another key strategy employed to engineer this compound analogs, primarily to improve their stability and biological activity. This is often achieved by introducing a disulfide bridge, a common feature in naturally occurring antimicrobial peptides like human β-defensins. This modification has been shown to increase antimicrobial activity and selectivity.
In the development of analogs from this compound, a lead cyclic peptide named ZY4 (also referred to as cathelicidin-BF15-a4) was created. The design process involved first creating the linear peptide cathelicidin-BF15-a3. Then, to induce cyclization, two Cysteine residues were added, one after the first Valine and another before the last Valine of cathelicidin-BF15-a3, allowing for the formation of a disulfide bond.
The resulting cyclic peptide, ZY4, demonstrated several superior properties compared to its linear counterpart:
Enhanced Stability : ZY4 showed high stability in vivo with a half-life of 1.8 hours. In silico molecular dynamics simulations over 10 nanoseconds confirmed that the structure of ZY4 is significantly more stable than its linear precursor, cathelicidin-BF15-a3. The root-mean-square deviation (rmsd) levels for ZY4 were lower and steadier (around 0.3 nm), and its radius of gyration (Rg) values were also more stable, indicating it maintains a compact, folded form.
Improved Activity : Cathelicidin-BF15-a4 showed higher antimicrobial activity against tested bacterial strains and induced the lowest hemolytic activity among the designed analogs.
This approach indicates that cyclization via a disulfide bond is a promising strategy for designing smaller, more stable, and highly active antimicrobial peptides based on the this compound scaffold.
Antimicrobial Research Paradigms of Cathelicidin Bf 15
Spectrum of Antimicrobial Activity
Cathelicidin-BF-15 exhibits robust activity against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net Its effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Efficacy Against Gram-Positive Bacterial Strains
This compound has demonstrated notable efficacy against several Gram-positive bacteria. This includes species of Bacillus and Staphylococcus, which are responsible for a variety of human infections. Research has shown that this compound is active against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more serious conditions. Furthermore, its activity extends to different species within the Bacillus genus. One study highlighted its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.
| Gram-Positive Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC25923 | 4.7 |
| Bacillus subtilis | 75 researchgate.net |
| Bacillus pumilus | >400 researchgate.net |
This table presents a selection of reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacterial strains. The data is compiled from multiple research findings.
Efficacy Against Gram-Negative Bacterial Strains
The antimicrobial action of this compound is particularly pronounced against Gram-negative bacteria. researchgate.net Studies have documented its potent inhibitory effects on a range of clinically relevant Gram-negative pathogens, including various strains of Escherichia coli and Salmonella typhi. In some instances, its efficacy has been shown to be comparable or even superior to conventional antibiotics. Research has also explored its synergistic effects when combined with other antimicrobial agents against pathogenic E. coli strains. researchgate.net
| Gram-Negative Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC25922 | 2.3 |
| Escherichia coli 08A866 | 0.15 |
| Salmonella typhi | 1.2 |
This table provides a summary of reported Minimum Inhibitory Concentration (MIC) values for this compound against different Gram-negative bacterial strains, based on available scientific literature.
Antifungal Properties
In addition to its antibacterial capabilities, this compound exhibits significant antifungal properties. oup.com It has been shown to be effective against pathogenic yeasts such as Candida albicans and Pichia pastoris. The antifungal activity of cathelicidin (B612621) peptides, including BF-15, has been observed against a variety of clinical yeast isolates, some of which are resistant to conventional antifungal drugs. oup.com
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC2002 | 4.7 |
| Pichia pastoris | 0.3 |
This table showcases the Minimum Inhibitory Concentration (MIC) values of this compound against selected fungal strains, demonstrating its antifungal potential.
Mechanisms of Antimicrobial Action at the Cellular Level
The primary mechanism through which this compound exerts its antimicrobial effects is the disruption and permeabilization of microbial cell membranes. This action is rapid and leads to the loss of cellular integrity and subsequent cell death. pnas.org
Bacterial Membrane Disruption and Permeabilization
This compound, being a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Upon binding, it inserts into the lipid bilayer, leading to membrane destabilization and increased permeability. This disruption allows for the leakage of intracellular contents and the dissipation of vital ion gradients, ultimately resulting in bacterial cell death. Electron microscopy studies have visually confirmed this mechanism, showing significant morphological changes and the formation of pores on the surface of bacteria treated with this compound and its analogs. pnas.org
Several models have been proposed to describe the process of pore formation by antimicrobial peptides like cathelicidins. While the precise model for this compound is not definitively established, its action is likely explained by one or a combination of the following mechanisms:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other small molecules can pass.
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in the toroidal model, the lipid molecules of the membrane bend inward to line the pore along with the peptides. This creates a "wormhole-like" structure that disrupts the membrane's integrity.
Carpet Model: In this non-pore-forming model, the peptides accumulate on the surface of the bacterial membrane, aligning parallel to the lipid bilayer, much like a carpet. mdpi.com Once a critical concentration is reached, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelle-like structures. mdpi.com Studies on an amidated analog of this compound have shown that it induces "chaotic membrane morphology and cell debris," which could be consistent with a carpet-like or other disruptive mechanism.
Morphological Changes Observed via Electron Microscopy
Electron microscopy studies have been instrumental in elucidating the membrane-disrupting mechanism of this compound and its parent compounds. Observations reveal that these peptides induce significant and chaotic morphological changes to bacterial cells upon contact. Scanning electron microscopy (SEM) of pathogens such as Propionibacterium acnes treated with Cathelicidin-BF showed that the once smooth, spindle-shaped outer membranes became severely damaged. A key observation was the efflux of intracellular contents, indicating the formation of breaks or pores in the plasma membranes. Similarly, an analog of this compound was found to induce chaotic membrane morphology and the formation of cell debris. researchgate.net
Activity Against Antimicrobial Resistance Mechanisms
Effectiveness Against Multidrug-Resistant (MDR) Pathogens
A significant attribute of this compound and its derivatives is their potent activity against a wide spectrum of multidrug-resistant (MDR) pathogens. This effectiveness is crucial in the context of rising antibiotic resistance, which poses a major global health threat. Research has consistently shown that Cathelicidin-BF and its analogs are effective against clinically relevant MDR isolates, including notorious "superbugs".
Studies have documented the peptide's strong inhibitory and bactericidal action against Gram-negative bacteria such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. pnas.org Its efficacy extends to Gram-positive bacteria as well, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The peptide's broad-spectrum activity appears to be unaffected by the existing resistance mechanisms of these pathogens. For instance, ZY4, a peptide derived from this compound, demonstrated excellent activity against multiple clinical strains of MDR P. aeruginosa and A. baumannii. pnas.org This potent action against a diverse range of drug-resistant bacteria makes this compound a promising candidate for developing new therapeutic agents to combat challenging infections.
Table 1: Documented Activity of Cathelicidin-BF and its Analogs Against MDR Pathogens
| Pathogen | Resistance Profile | Peptide Studied | Observed Effect | Citations |
|---|---|---|---|---|
| Acinetobacter baumannii | Carbapenem-Resistant | Cathelicidin-BF | Potent inhibition (MIC as low as 0.5 µM) | |
| Multidrug-Resistant | ZY4 (derived from BF-15) | Excellent antibacterial activity (MIC: 4.6-9.4 µg/mL) | pnas.org | |
| Multidrug-Resistant | Cathelicidin-BF | Powerful effects, intracellular targeting | ||
| Pseudomonas aeruginosa | Multidrug-Resistant | ZY4 (derived from BF-15) | Potent antibacterial activity (MIC: 2.0-4.5 µg/mL) | pnas.org |
| Multidrug-Resistant | Cathelicidin-BF | Intracellular targeting, affects transcription | ||
| Klebsiella pneumoniae | Carbapenem-Resistant | Cathelicidin-BF | Potent inhibition (MIC as low as 0.5 µM) | |
| Escherichia coli | Carbapenem-Resistant | Cathelicidin-BF | Potent inhibition (MIC as low as 0.5 µM) | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Amidated BF-15 analog | Potent antimicrobial activity (MIC: 1-64 µg/mL) | researchgate.net |
Low Propensity for Inducing Bacterial Resistance
A significant challenge in antimicrobial therapy is the rapid development of bacterial resistance to conventional antibiotics. Antimicrobial peptides (AMPs), including cathelicidins, are considered promising alternatives due in part to their mechanism of action, which is thought to be less susceptible to the development of resistance. Their primary mode of action often involves the physical disruption of the bacterial cell membrane, a mechanism that is difficult for bacteria to overcome through simple mutations.
Research into peptides derived from the this compound scaffold supports this hypothesis. A notable example is the cyclic peptide ZY4, which was designed based on this compound. pnas.orgpnas.org Studies were conducted to assess the potential for multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii to develop resistance to ZY4 compared to a conventional antibiotic, imipenem (B608078). The bacteria were exposed to sub-lethal concentrations of each compound for over 20 passages. The results indicated that ZY4 has a low propensity to induce resistance. pnas.org After 22 passages, the minimum inhibitory concentration (MIC) for ZY4 showed only a 4-fold increase against both bacterial strains. In stark contrast, the MIC for imipenem increased by 256-fold against P. aeruginosa under the same conditions, demonstrating a significantly higher rate of resistance development. pnas.org
Table 1: Development of Bacterial Resistance to ZY4 vs. Imipenem
Fold-change in Minimum Inhibitory Concentration (MIC) after 22 passages.
| Compound | Bacterial Strain | Fold Increase in MIC | Reference |
|---|---|---|---|
| ZY4 | P. aeruginosa | 4-fold | pnas.org |
| ZY4 | A. baumannii | 4-fold | pnas.org |
| Imipenem | P. aeruginosa | 256-fold | pnas.org |
This low tendency for resistance induction is a key feature of the this compound structural framework, making it an attractive template for developing new antimicrobial agents that could offer greater long-term efficacy than many current antibiotics. pnas.orgresearchgate.net
Modulation of Bacterial Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. mdpi.com The ability to both prevent the formation of and eradicate existing biofilms is a critical attribute for a novel antimicrobial agent. Research indicates that peptides derived from this compound possess significant anti-biofilm capabilities. pnas.org
The this compound-based peptide ZY4 has been shown to effectively inhibit the formation of biofilms by multidrug-resistant P. aeruginosa and A. baumannii. pnas.orgresearchgate.net Its inhibitory effect is dose-dependent. At concentrations as low as one-quarter of its MIC, ZY4 caused a significant reduction in biofilm formation. pnas.org When the concentration was increased to 4 times the MIC, biofilm formation by both pathogens was almost completely prevented. pnas.org This suggests that the peptide can interfere with the initial stages of biofilm development, including bacterial attachment and microcolony formation. The parent compound, Cathelicidin-BF, has also demonstrated inhibitory activity against Candida albicans biofilm formation.
Table 2: Inhibition of Biofilm Formation by ZY4
Efficacy of ZY4 at different concentrations relative to the Minimum Inhibitory Concentration (MIC).
| Concentration | Effect on Biofilm Formation | Reference |
|---|---|---|
| 0.25 x MIC | Significant inhibition | pnas.org |
| 4 x MIC | Almost complete inhibition | pnas.org |
In addition to preventing biofilm formation, an effective therapeutic must be able to dismantle and eliminate mature, pre-formed biofilms. Studies on the this compound derivative, ZY4, have demonstrated this capability. pnas.org ZY4 effectively eradicates established biofilms of both P. aeruginosa and A. baumannii in a dose-dependent manner. pnas.orgresearchgate.net Similarly, a modified Cathelicidin-BF peptide known as Cath-A was also found to significantly remove established biofilms of these bacteria. mdpi.com The ability of these peptides to penetrate the protective matrix and kill the embedded bacteria highlights their therapeutic potential for treating persistent biofilm-associated infections. pnas.orgmdpi.com
Table 3: Eradication of Established Biofilms by ZY4
Efficacy of ZY4 at different concentrations relative to the Minimum Inhibitory Concentration (MIC) against established biofilms of P. aeruginosa and A. baumannii.
| Concentration | Effect on Established Biofilms | Reference |
|---|---|---|
| 1 x MIC to 16 x MIC | Dose-dependent eradication | pnas.orgresearchgate.net |
Biofilm Inhibition Studies
Eradication of Bacterial Persister Cells
Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to antibiotics. researchgate.net These cells are a major contributor to the recalcitrance of chronic infections. The ability to eliminate these tolerant cells is a rare and valuable feature for an antimicrobial agent.
Research has shown that the this compound derivative ZY4 is effective at killing persister cells of P. aeruginosa and A. baumannii. pnas.orgresearchgate.net The killing effect was found to be dose-dependent. Notably, at a concentration equal to its MIC, ZY4 was able to eliminate more than half of the persister cell population of both pathogens. researchgate.net This potent activity against non-growing, tolerant bacterial forms further underscores the therapeutic potential of peptides based on the this compound structure for resolving chronic and recurrent infections. pnas.orgresearchgate.net
Immunomodulatory Research Paradigms of Cathelicidin Bf 15
Role in Host Innate Immune Responses
Cathelicidin-BF-15 is a significant modulator of the innate immune system, the body's first line of defense against pathogens. Its influence extends to the regulation of chemical messengers that recruit immune cells, the direct modulation of these cells' activities, and the functioning of specialized cells that present antigens to the adaptive immune system.
Regulation of Chemokine and Cytokine Production
Cathelicidins, as a class of peptides, are known to influence the production of chemokines and cytokines, which are crucial signaling molecules that orchestrate immune responses. Research has shown that this compound can significantly inhibit the secretion of several pro-inflammatory cytokines. For instance, in studies involving human monocytic cells stimulated with Propionibacterium acnes, this compound was found to suppress the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), interleukin-1beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). Similarly, in a piglet model of weaning stress-induced intestinal inflammation, treatment with this compound led to a decrease in serum levels of IL-6 and TNF-α, and inhibited the intestinal expression of TNF-α, IL-6, and IL-8. Conversely, the expression of the anti-inflammatory cytokine IL-10 was increased in the intestine following this compound treatment. This demonstrates a sophisticated regulatory role, dampening pro-inflammatory signals while promoting anti-inflammatory responses.
Table 1: Effect of this compound on Cytokine and Chemokine Production
| Cell/Model System | Stimulus | Observed Effect of this compound | Regulated Molecules |
|---|---|---|---|
| Human monocytic THP-1 cells | P. acnes | Inhibition of secretion | TNF-α, IL-8, IL-1β, MCP-1 |
| Weanling piglets | Weaning stress | Decrease in serum levels | IL-6, TNF-α |
| Weanling piglets (intestine) | Weaning stress | Inhibition of expression | TNF-α, IL-6, IL-8 |
| Weanling piglets (intestine) | Weaning stress | Increase in expression | IL-10 |
| Mouse RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Suppression of expression and secretion | TNF-α |
Modulation of Leukocyte and Phagocyte Activity
Cathelicidins can modulate the activity of various immune cells, including leukocytes and phagocytes. This family of peptides can enhance the ability of neutrophils and macrophages to engulf and destroy pathogens. mdpi.com Specifically, this compound has been shown to enhance the phagocytic activity of macrophages. While it suppresses the inflammatory response, it concurrently boosts the ability of these immune cells to clear pathogens, a critical function for resolving infections. This dual action highlights its potential to fine-tune the immune response, promoting effective pathogen clearance while preventing excessive inflammation.
Influence on Antigen-Presenting Cell Function (Macrophages, Dendritic Cells)
Antigen-presenting cells (APCs), such as macrophages and dendritic cells, are critical for initiating the adaptive immune response. Cathelicidins can interact with and influence the function of these cells. For instance, cathelicidins can modulate the activation of dendritic cells and macrophages. mdpi.com Studies on this compound have demonstrated its ability to suppress the activation of macrophages induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This includes inhibiting the expression and secretion of TNF-α in mouse RAW 264.7 macrophages. By modulating the function of these key APCs, this compound can influence the subsequent adaptive immune response.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of this compound are a key area of research, with studies elucidating its ability to suppress pro-inflammatory molecules and the signaling pathways that produce them.
Suppression of Pro-inflammatory Mediators
A primary mechanism of this compound's anti-inflammatory effect is its ability to suppress the production of various pro-inflammatory mediators. As detailed in section 4.1.1., it effectively reduces the secretion of cytokines like TNF-α, IL-1β, and IL-6. In a model of endotoxemia, pretreatment with this compound significantly downregulated the expression and secretion of TNF-α. This suppression of key inflammatory molecules helps to alleviate the detrimental effects of excessive inflammation. Furthermore, this compound has been shown to inhibit the production of reactive oxygen species (O₂⁻) induced by P. acnes in human keratinocytes, another important anti-inflammatory action.
Table 2: Anti-inflammatory Activity of this compound
| Model System | Inflammatory Stimulus | Key Pro-inflammatory Mediator(s) Suppressed by this compound |
|---|---|---|
| Human monocytic THP-1 cells | P. acnes | TNF-α, IL-8, IL-1β, MCP-1 |
| Human HaCaT keratinocytes | P. acnes | Reactive Oxygen Species (O₂⁻) |
| Weanling piglets | Weaning stress | IL-6, IL-22, TNF-α, IL-8 |
| Mouse model of endotoxemia | Lipopolysaccharide (LPS) | TNF-α |
| Mouse RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α |
Downregulation of NF-κB Signaling Pathways
A crucial molecular mechanism underlying the anti-inflammatory effects of this compound is its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. embopress.org Studies have shown that this compound can inhibit the activation of NF-κB in response to inflammatory stimuli. In a mouse model of endotoxemia, the protective effects of this compound on the intestinal barrier were associated with its inhibition of the NF-κB signaling pathway. Similarly, in weanling piglets, this compound was demonstrated to suppress intestinal inflammation by down-regulating this pathway, both in the intestine and in LPS-induced macrophages in vitro. More recent research has further solidified this, showing that this compound can effectively inhibit the phosphorylation of the p65 subunit of NF-κB. researchgate.net A 2024 study also highlighted that Cathelicidin-BF regulates the AMPK/SIRT1/NF-κB pathway to ameliorate osteoarthritis in mice. researchgate.net
Induction of Anti-inflammatory Cytokines (e.g., IL-10, TGF-βR)
Cathelicidins, as a class of peptides, are recognized for their ability to stimulate the production of anti-inflammatory cytokines. researchgate.net Research on various cathelicidins has shown they can directly upregulate the production of Interleukin-10 (IL-10) in immune cells like monocytes and neutrophils. Furthermore, they can induce the upregulation of the Transforming Growth Factor-beta Receptor (TGF-βR), another key component in anti-inflammatory signaling pathways. researchgate.net For instance, the human cathelicidin (B612621) LL-37 has been observed to stimulate the secretion of IL-10. While direct studies on this compound's specific induction of IL-10 and TGF-βR are part of ongoing research, the established activities of related cathelicidins provide a strong basis for its potential in this area. Some reptilian cathelicidins have been noted to induce anti-inflammatory cytokines like IL-10.
Table 1: Effects of Cathelicidins on Anti-inflammatory Cytokine Production
| Cathelicidin | Cell Type | Effect | Reference |
|---|---|---|---|
| General Cathelicidins | Monocytes, Neutrophils | Upregulation of IL-10 production | |
| General Cathelicidins | Not specified | Upregulation of TGF-βR | researchgate.net |
| LL-37 (human) | Not specified | Stimulates IL-10 secretion | |
| Reptilian Cathelicidins | Not specified | Induction of IL-10 |
Neutralization of Lipopolysaccharide (LPS) Endotoxin (B1171834)
A critical function of cathelicidins is their capacity to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. elifesciences.org Cathelicidins can bind directly to LPS, preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells. researchgate.net This action effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The mechanism involves the cationic and amphipathic nature of these peptides interacting with the negatively charged LPS molecules. This neutralization of endotoxins is a crucial aspect of their anti-inflammatory action, preventing an overzealous and harmful immune response. mdpi.com this compound, sharing these characteristic structural features, is expected to exhibit similar LPS-neutralizing capabilities. researchgate.net
Inhibition of Reactive Oxygen Species Production
Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause significant cellular damage and contribute to inflammation. Research has demonstrated that Cathelicidin-BF can inhibit the production of ROS. Specifically, in studies involving Propionibacterium acnes-stimulated human keratinocyte cells, Cathelicidin-BF was found to significantly inhibit the production of superoxide (B77818) anions (O₂·⁻). This inhibition of ROS is a key anti-inflammatory mechanism, as excessive O₂·⁻ can promote the production of other inflammatory mediators.
Table 2: Inhibition of P. acnes-induced O₂·⁻ Production by Cathelicidin-BF
| Treatment | Effect on O₂·⁻ Production | Reference |
|---|---|---|
| Cathelicidin-BF (1x MIC) | Significant inhibition | |
| Cathelicidin-BF (0.1x MIC) | Significant inhibition | |
| Clindamycin (1x MIC) | Significant inhibition | |
| Clindamycin (0.1x MIC) | Little effect |
MIC: Minimum Inhibitory Concentration
Chemotactic Properties and Cell Recruitment
Cathelicidins are known to possess chemotactic properties, meaning they can attract immune cells to sites of infection or injury. They can directly induce the migration of various immune cells, including neutrophils, monocytes, and T-lymphocytes, often through interaction with receptors like the formyl peptide receptor-like 1 (FPRL1). oup.com Additionally, cathelicidins can indirectly promote cell recruitment by stimulating the release of chemokines, which are signaling proteins that direct cell movement. For example, the human cathelicidin LL-37 can induce the production of chemokines such as CXCL8 (IL-8), which is a potent chemoattractant for neutrophils. oup.com This directed migration is a fundamental part of the inflammatory response, ensuring that immune cells are mobilized to where they are needed.
Influence on Cellular Differentiation and Proliferation
The influence of cathelicidins extends to fundamental cellular processes like differentiation and proliferation. researchgate.net For example, the human cathelicidin LL-37 can influence the differentiation of monocytes into other immune cell types, such as macrophages and dendritic cells. It has been shown to polarize macrophages towards a pro-inflammatory M1 phenotype. Furthermore, cathelicidins can impact the proliferation and differentiation of non-immune cells, such as keratinocytes, which are the primary cells of the epidermis. Some studies on other cathelicidins have also indicated an effect on T-cell differentiation, particularly promoting the development of Th17 cells. biorxiv.org
Contribution to Epithelial Barrier Integrity and Repair
The epithelial barrier is the body's first line of defense, and its integrity is crucial for preventing infections. Cathelicidins, including Cathelicidin-BF, play a role in maintaining and repairing this barrier. Studies have shown that Cathelicidin-BF can ameliorate LPS-induced intestinal epithelial barrier disruption. In a rat model, it was found to improve the mucosal structure and the function of tight junctions, which are critical for maintaining barrier integrity. In vitro studies using intestinal epithelial cells demonstrated that Cathelicidin-BF could prevent the disruption and redistribution of key tight junction proteins like ZO-1 and occludin. This protective effect on the epithelial barrier highlights another dimension of its therapeutic potential. tandfonline.com
Preclinical Research Applications and Animal Models for Cathelicidin Bf 15
In Vitro Cellular Models for Efficacy Assessment
The initial evaluation of Cathelicidin-BF-15's therapeutic potential has been conducted using various in vitro cellular models. These models are instrumental in determining the peptide's direct effects on both pathogens and host cells.
Human monocytic cells and human HaCaT keratinocyte cells have been employed to assess the anti-inflammatory properties of this compound. Studies have shown that the peptide can significantly inhibit the secretion of pro-inflammatory factors in these cells. Specifically, in human monocytic cells (THP-1), this compound was observed to suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), interleukin-1beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) induced by Propionibacterium acnes. Furthermore, it was found to reduce the production of reactive oxygen species (O₂•⁻) in HaCaT cells stimulated by P. acnes. The cytotoxicity of this compound was also evaluated in THP-1, HEK293T, and HaCaT cells, with results indicating low toxicity at effective concentrations.
In the context of intestinal barrier function, murine RAW 264.7 macrophages have been utilized. Research demonstrated that this compound can reduce lipopolysaccharide (LPS)-induced TNF-α expression by inhibiting the NF-κB signaling pathway in these cells. This finding suggests a mechanism by which the peptide may protect the gut from inflammation.
The direct antimicrobial activity of this compound has been confirmed through its disruptive action on the membranes of various microorganisms. Scanning electron microscopy has provided visual evidence of morphological changes on the surfaces of treated pathogens, indicating membrane disruption as a key mechanism of action.
In Vivo Animal Models for Infection Control Research
Building on promising in vitro results, the efficacy of this compound has been further investigated in several in vivo animal models of infection.
Murine Models of Bacterial Infections (e.g., E. coli, P. aeruginosa, S. aureus, S. typhimurium, P. acnes)
Murine models have been pivotal in demonstrating the in vivo antibacterial and anti-inflammatory effects of this compound. In a mouse model of Pseudomonas aeruginosa pneumonia, pretreatment with the peptide was found to enhance the immune response, improve bacterial clearance, and reduce inflammation by obstructing the NF-κB signaling pathway. Similarly, in a murine septicemia infection model, a derivative of this compound, ZY4, suppressed the dissemination of P. aeruginosa to target organs. pnas.org
For infections caused by Salmonella typhimurium, this compound attenuated clinical symptoms and significantly reduced the number of internalized bacteria in a mouse model. mdpi.comoatext.com It also mitigated the decrease in transepithelial electrical resistance in epithelial cells caused by Salmonella, indicating a protective effect on the intestinal barrier. oatext.com
The therapeutic potential of this compound for skin infections has been evaluated using a murine skin colonization model with Propionibacterium acnes (now known as Cutibacterium acnes). Topical application of a this compound gel was effective in reducing the bacterial load in the skin. The peptide also demonstrated anti-inflammatory effects by alleviating ear swelling and granulomatous inflammation induced by P. acnes.
While direct studies on this compound against E. coli and S. aureus in murine infection models are less specific in the provided context, the broader family of cathelicidins has shown efficacy. For instance, the murine cathelicidin (B612621) CRAMP is crucial for protective immunity against P. aeruginosa and Klebsiella pneumoniae. Furthermore, both human (LL-37) and murine (CRAMP) cathelicidins have demonstrated the ability to reduce the invasion of S. aureus into the murine mammary epithelium.
| Pathogen | Model | Key Findings | Citation |
|---|---|---|---|
| P. aeruginosa | Pneumonia Model | Enhanced immune response, improved bacterial clearance, and reduced inflammation. | |
| P. aeruginosa | Septicemia Model (ZY4 derivative) | Suppressed dissemination of bacteria to target organs. | pnas.org |
| S. typhimurium | Infection Model | Attenuated clinical symptoms and reduced bacterial internalization. | mdpi.comoatext.com |
| P. acnes | Skin Colonization Model | Reduced bacterial load and alleviated inflammation. |
Avian Models for Pathogen Challenge
The application of cathelicidins has also been explored in avian models. While direct studies on this compound in avian species are not detailed, research on other cathelicidins provides valuable insights. For example, the chicken cathelicidin, CATH-B1, has been shown to downregulate the gene expression of pro-inflammatory cytokines in primary macrophages and increase the expression of the anti-inflammatory cytokine IL-10 following a challenge with avian pathogenic E. coli (APEC). This suggests a potential role for cathelicidins in modulating the immune response to bacterial pathogens in avian species.
In Vivo Animal Models for Inflammatory Condition Research
Beyond its antimicrobial properties, the immunomodulatory functions of this compound are a significant area of research, particularly its effects on inflammatory conditions.
Endotoxemia Models and Intestinal Barrier Function
The protective effects of this compound on the intestinal barrier have been demonstrated in mouse models of endotoxemia induced by lipopolysaccharide (LPS). Pretreatment with this compound was found to reduce LPS-induced intestinal histological damage and gut permeability. The peptide achieved this by preventing the disruption of tight junctions and inhibiting epithelial cell apoptosis. Mechanistically, this compound was shown to downregulate the expression and secretion of TNF-α through the inhibition of the NF-κB signaling pathway. These findings highlight the potential of this compound as a prophylactic agent for intestinal injury in endotoxemia.
Granulomatous Inflammation Models
The anti-inflammatory efficacy of this compound has been confirmed in models of granulomatous inflammation. In a mouse model where P. acnes was used to induce ear swelling and granulomatous inflammation, topical administration of a this compound gel was shown to relieve these inflammatory responses. This demonstrates the peptide's ability to modulate local inflammatory reactions in the skin.
| Model | Key Findings | Citation |
|---|---|---|
| Endotoxemia and Intestinal Barrier Function (Mouse) | Reduced intestinal histological damage, decreased gut permeability, prevented tight junction disruption, and inhibited epithelial cell apoptosis. Downregulated TNF-α via the NF-κB pathway. | |
| Granulomatous Inflammation (Mouse) | Relieved P. acnes-induced ear swelling and granulomatous inflammation. |
Advanced Methodologies and Production for Cathelicidin Bf 15 Research
Peptide Synthesis Methodologies (e.g., Solid-Phase Synthesis)
Chemical synthesis is a fundamental tool for producing Cathelicidin-BF-15 and its analogues, offering high purity and the flexibility to introduce specific modifications. Solid-Phase Peptide Synthesis (SPPS) is the predominant method employed for this purpose. researchgate.net This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
The process allows for the creation of custom peptide sequences, which has been instrumental in structure-activity relationship studies of this compound. Researchers have designed and synthesized a variety of analogues to improve upon the native peptide's characteristics. For instance, a series of C-terminal amidated analogues of BF-15 were synthesized to investigate their antimicrobial potency and hemolytic activity. Amidation is a common strategy used to improve the stability of peptides. Other modifications include substituting specific amino acids; in one study, Leu-11 and Ser-14 residues were replaced with Phenylalanine to study the role of aromatic residues.
A significant challenge in SPPS is the use of strong acids like trifluoroacetic acid (TFA) to cleave the completed peptide from the resin. mol-scientific.comnovoprolabs.com This can result in the final peptide product containing TFA salts, which may interfere with subsequent cellular assays. mol-scientific.comnovoprolabs.com Therefore, for many research applications, a TFA removal service is recommended. mol-scientific.com
| Analogue Name | Modification from BF-15 Sequence | Purpose of Synthesis | Reference |
|---|---|---|---|
| Amidated BF-15 (B1) | C-terminal amidation | Enhance antimicrobial activity and study structure-activity relationships. | |
| Cathelicidin-BF15-a1 | Substitution of Leu-11 and Ser-14 with Phenylalanine (Phe) | Investigate the role of aromatic residues in biological activity. | |
| ZY4 (Cathelicidin-BF15-a4) | Cyclization via disulfide bridge (addition of two Cysteine residues) and C-terminal amidation | Improve stability and antimicrobial selectivity. |
**6.2. Recombinant Expression Systems for this compound Production
For larger-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. Various expression systems have been developed, primarily focusing on the parent peptide, Cathelicidin-BF (BF-30), from which smaller fragments like BF-15 are derived or serve as a model. These systems are designed to overcome challenges such as the potential toxicity of the antimicrobial peptide to the host cell and degradation by host proteases.
Bacterial hosts are widely used for recombinant protein production due to their rapid growth and well-understood genetics.
Escherichia coli : The E. coli expression system is a common choice for producing recombinant peptides. However, direct expression of antimicrobial peptides can be toxic to the E. coli host. To circumvent this, fusion protein strategies are employed. In one study, a modified 34-amino acid cathelicidin-BF peptide (Cath-A) was successfully expressed in E. coli BL21 using the pET-32a(+) vector. The peptide was fused with a thioredoxin (Trx) sequence, which protects the host from the peptide's antimicrobial activity and prevents its degradation. After purification via affinity chromatography, the fusion tag was removed by enzymatic cleavage to release the mature peptide, yielding approximately 17.6 mg/L of culture.
Bacillus subtilis : As a Gram-positive bacterium, Bacillus subtilis is recognized as a safe (GRAS) host that can secrete proteins directly into the culture medium, simplifying purification and preventing the formation of endotoxins (lipopolysaccharides) that are characteristic of E. coli. Small ubiquitin-related modifier (SUMO) fusion technology has been successfully used to produce Cathelicidin-BF in B. subtilis WB800N. The chimeric gene was ligated into the pHT43 vector, and the fusion protein was expressed and secreted. This system yielded approximately 3 mg/L of pure, endotoxin-free Cathelicidin-BF after purification and cleavage of the SUMO tag. The intein-based self-cleavage system is another strategy that has been used in B. subtilis to produce and purify Cathelicidin-BF. scielo.br
| Host Organism | Peptide | Expression System/Vector | Fusion Partner | Yield | Reference |
|---|---|---|---|---|---|
| E. coli BL21 | Cath-A (modified BF-34) | pET-32a(+) | Thioredoxin (Trx) | 17.6 mg/L | |
| Bacillus subtilis WB800N | Cathelicidin-BF (BF-30) | pHT43 | SUMO | ~3 mg/L | |
| Bacillus subtilis | Cathelicidin-BF (BF-30) | Intein system | Intein | Not specified | scielo.br |
The methylotrophic yeast Pichia pastoris is an effective eukaryotic expression system that combines the ease of manipulation of microbes with the capacity for post-translational modifications found in higher eukaryotes. researchgate.net This system has been successfully optimized for the high-level expression of Cathelicidin-BF.
In these studies, the gene for Cathelicidin-BF was cloned into the pPICZα-A expression vector, which places the gene under the control of the strong, methanol-inducible alcohol oxidase (AOX1) promoter and allows for the secretion of the peptide into the culture medium. researchgate.net By optimizing culture conditions—including temperature (22°C), pH (5.5), and methanol (B129727) induction strategy—researchers achieved a remarkable expression level of 0.5 g/L after 240 hours of induction. The secreted peptide can then be purified from the culture supernatant. This method is advantageous as it produces a properly folded peptide and avoids the endotoxin (B1171834) contamination associated with E. coli systems.
| Parameter | Condition/Vector | Reference |
|---|---|---|
| Host Organism | Pichia pastoris | |
| Expression Vector | pPICZα-A | |
| Promoter | AOX1 (Methanol-inducible) | researchgate.net |
| Optimal Induction Temperature | 22°C | |
| Optimal Induction pH | 5.5 | |
| Final Yield | 0.5 g/L |
Bacterial Expression Systems (e.g., E. coli, Bacillus subtilis)
Peptide Stability and Formulation Research
A significant hurdle for the therapeutic use of peptides is their instability in biological fluids, where they are susceptible to degradation by proteases. Consequently, research has focused on assessing the stability of this compound and developing advanced delivery systems to protect the peptide and control its release.
Studies have shown that the truncated 15-amino acid peptide, this compound, possesses greater stability in serum compared to its 30-amino acid parent, Cathelicidin-BF. In a direct comparison where both peptides were incubated in 90% fresh normal human serum, the antimicrobial activity of Cathelicidin-BF could not be detected after 3 hours. harvard.edu In contrast, this compound maintained its antimicrobial activity for up to 10 hours under the same conditions. harvard.edu
Further strategies to enhance stability involve chemical modifications. The development of a cyclic analogue of BF-15, named ZY4, which is stabilized by a disulfide bridge, resulted in a peptide with a reported half-life of 1.8 hours in vivo. These findings underscore that both peptide length and structural modifications are key factors in determining stability in biological environments.
| Peptide | Experimental Condition | Observed Stability | Reference |
|---|---|---|---|
| Cathelicidin-BF (BF-30) | Incubation in 90% human serum at 37°C | Activity lost after 3 hours | harvard.edu |
| This compound | Incubation in 90% human serum at 37°C | Activity retained for up to 10 hours | harvard.edu |
| ZY4 (Cyclic BF-15 analogue) | In vivo study | Half-life of 1.8 hours |
To overcome stability issues and achieve sustained local delivery, researchers have explored encapsulating cathelicidin peptides within biodegradable polymer matrices. While these studies have focused on the parent peptide Cathelicidin-BF-30, the methodologies are directly applicable to BF-15.
One approach involved encapsulating BF-30 into microspheres made of poly(D,L-lactide-co-glycolide) (PLGA), a biocompatible and biodegradable polymer. Using a water-in-oil-in-water (W/O/W) double emulsion method, researchers created BF-30-loaded microspheres mostly under 2 µm in size with a high encapsulation efficiency of over 88%. This delivery system released the peptide over more than 15 days, and the released peptide retained its native α-helical structure and its antibacterial activity.
Another study utilized a four-arm star-shaped PEG-PLGA block copolymer to create microspheres for BF-30. This system also demonstrated a sustained release profile over 15 days, consisting of an initial burst release followed by a slower, zero-order release phase. The released peptide maintained its structural integrity and biological activity. Such delivery systems protect the peptide from degradation and can maintain effective concentrations at a target site for an extended period. The general concept of using nanomaterials as carriers is considered a promising strategy for improving the delivery of cathelicidin peptides.
| Polymer | Preparation Method | Size | Encapsulation Efficiency | Release Profile | Reference |
|---|---|---|---|---|---|
| PLGA (75:25) | W/O/W double emulsion | < 2 µm | 88.50 ± 1.29% | Sustained release over 15 days | |
| 4-Arm Star-Shaped PEG-PLGA | Double-emulsion solvent-evaporation | Not specified | Not specified | Sustained release over 15 days |
Strategies for Proteolytic Degradation Mitigation
A significant hurdle in the therapeutic development of peptide-based agents like this compound (BF-15) is their susceptibility to proteolytic degradation by enzymes present in biological fluids. researchgate.net To enhance its stability and bioavailability, several strategies are being explored. Research has shown that BF-15, a truncated version of the 30-amino acid peptide Cathelicidin-BF, inherently possesses greater stability in serum than its parent molecule. researchgate.net In experiments using 90% fresh normal human serum, the antimicrobial activity of Cathelicidin-BF could not be detected after 3 hours of incubation, whereas BF-15 maintained its activity for up to 10 hours.
Further enhancements in stability have been achieved through chemical modifications. One effective strategy is the amidation of the C-terminus. researchgate.net An amidated analog of BF-15, referred to as B1, not only showed potent antimicrobial activity but also increased stability. researchgate.net Other general strategies applicable to antimicrobial peptides (AMPs) that can be employed for BF-15 include the substitution of specific amino acids at known protease cleavage sites. nih.gov For instance, replacing certain amino acids with tryptophan has been shown to reduce proteolytic degradation by several bacterial and human proteases. nih.gov Modifications at the peptide's ends, such as N-terminal acetylation and C-terminal amidation in combination, can also improve resistance, particularly against exopeptidases. nih.gov
Another approach involves the use of advanced drug delivery systems. Encapsulating the peptide in protective vehicles can shield it from enzymatic degradation and allow for controlled release. For the parent compound, cathelicidin-BF, formulation within poly(D,L-lactide-co-glycolide) (PLGA) microspheres has been shown to prevent peptide degradation while allowing for a slow release for over 15 days and maintaining antimicrobial efficacy. Such formulation strategies represent a promising avenue for improving the in vivo performance of BF-15.
| Strategy | Description | Outcome for BF-15 or Related Peptides | References |
| Truncation | Using the shorter 15-mer BF-15 fragment instead of the full-length Cathelicidin-BF (30-mer). | BF-15 is inherently more stable in serum than Cathelicidin-BF, retaining activity for up to 10 hours compared to less than 3 hours for the parent peptide. | researchgate.net |
| C-terminal Amidation | Modification of the C-terminal carboxyl group to a primary amide. | An amidated BF-15 analog (B1) demonstrated enhanced stability and potent antimicrobial activity. | researchgate.net |
| Amino Acid Substitution | Replacing specific amino acids at protease cleavage sites (e.g., with Tryptophan). | A general strategy for AMPs that reduces degradation by proteases like human neutrophil elastase and Staphylococcus aureus aureolysin. | nih.gov |
| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus. | In other peptides, this combination has been shown to increase the peptide's lifespan and resistance to exopeptidases. | nih.gov |
| Encapsulation | Formulating the peptide within protective carriers like microspheres. | PLGA microspheres protected the parent peptide, Cathelicidin-BF, from degradation and ensured its slow release. |
Advanced Analytical Techniques for Functional Elucidation
Understanding the structure-function relationship of this compound is crucial for its development as a therapeutic agent. Various advanced analytical techniques have been employed to elucidate its structural characteristics and mechanism of action.
Circular Dichroism (CD) spectroscopy is a primary tool used to investigate the secondary structure of BF-15 and its parent compound. In aqueous solutions, Cathelicidin-BF typically shows a random-coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures, it adopts a highly α-helical conformation. CD studies on a C-terminally amidated analog of BF-15 (B1) confirmed a typical α-helix pattern, with the α-helix content being significantly increased compared to the parent BF-30 peptide. researchgate.net This indicates that the 15-amino acid sequence of BF-15 is a major contributor to the α-helical structure of the full-length peptide.
Nuclear Magnetic Resonance (NMR) spectroscopy has been used in conjunction with CD to provide more detailed structural information. For the parent Cathelicidin-BF, 2D-NMR experiments in a TFE/water mixture revealed a continuous α-helical segment from Phenylalanine-2 to Phenylalanine-18. This amphipathic α-helical structure is a common characteristic of many cathelicidins and is critical for their interaction with and disruption of microbial membranes. nih.gov
Electron Microscopy provides direct visual evidence of the peptide's effect on microbial cells. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been used. SEM observations of Propionibacterium acnes treated with the parent Cathelicidin-BF showed obvious morphological changes and disruption of the bacterial membrane. researchgate.net Similarly, TEM studies on an amidated BF-15 analog (B1) revealed chaotic membrane morphology and cell debris in treated bacteria, suggesting that its antimicrobial activity is based on cytoplasmic membrane permeabilization.
Other techniques used in the broader study of cathelicidins, which are applicable to BF-15 research, include mass spectrometry for determining molecular weight and purity, and flow cytometry to analyze the rapid interaction between the peptide and bacterial cells. Furthermore, Western blot analysis can be used to investigate the immunomodulatory effects of the peptide by measuring its influence on cell signaling pathways, such as the phosphorylation of ERK, JNK, and p38 kinases. nih.gov
| Analytical Technique | Application in BF-15 / Cathelicidin Research | Findings | References |
| Circular Dichroism (CD) Spectroscopy | Determination of secondary structure. | Confirms that BF-15 and its analogs adopt an α-helical conformation in membrane-mimicking environments. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and conformation analysis. | Revealed the specific continuous α-helical segment in the parent peptide, Cathelicidin-BF. | |
| Electron Microscopy (SEM/TEM) | Visualization of peptide-induced morphological changes in microbes. | Shows that BF-15 and its parent peptide disrupt bacterial cell membranes, leading to cell lysis. | researchgate.net |
| Mass Spectrometry (ESI-MS) | Analysis of molecular weight and purity. | Used to confirm the identity and purity of the purified parent peptide. | |
| Flow Cytometry | Analysis of peptide-bacteria interaction kinetics. | Can demonstrate the rapid membrane-disrupting action of cathelicidins on bacteria. | |
| Western Blot | Elucidation of intracellular signaling pathways. | Used to study the immunomodulatory functions of related cathelicidins by detecting changes in protein phosphorylation. | nih.gov |
Future Research Directions for Cathelicidin Bf 15
Elucidation of Novel Molecular Targets and Signaling Pathways
The primary mechanism attributed to many cathelicidins, including BF-15, is the disruption of microbial cell membranes. This is largely due to the peptide's cationic and amphipathic nature, which facilitates interaction with and permeabilization of negatively charged bacterial membranes. However, evidence suggests that the full picture is more complex. Research on other cathelicidins indicates that they can translocate into the cytoplasm and interact with intracellular targets, such as nucleic acids or proteins, to exert their effects. While the membrane-disrupting activity of BF-15 is established, future studies must delve deeper to identify potential intracellular targets.
Furthermore, the immunomodulatory effects of cathelicidins are well-documented, involving the regulation of inflammatory responses through various signaling pathways. Cathelicidins can influence immune cells by interacting with cell surface receptors like G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), which in turn activates downstream signaling cascades. For instance, some cathelicidins modulate TLR activation, which can either suppress or enhance inflammatory responses depending on the context. The specific signaling pathways engaged by BF-15 remain largely unexplored. Future research should aim to identify the receptors and signaling molecules that BF-15 interacts with in host cells to mediate its immunomodulatory functions. Uncovering these novel targets and pathways will be crucial for developing BF-15 not just as an antimicrobial, but also as a potential therapeutic for inflammatory conditions.
Investigation of Synergistic Effects with Other Antimicrobial Agents
A highly promising avenue for future research is the investigation of BF-15 in combination therapies. The synergistic use of antimicrobial peptides (AMPs) with conventional antibiotics or other AMPs can enhance efficacy, reduce required doses, and potentially circumvent resistance mechanisms. The principle behind this approach is that the membrane-permeabilizing action of the AMP can facilitate the entry of a conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.
A study has already demonstrated the synergistic potential of a BF-15 analog, BF-15a3, in combination with another peptide, thanatin. This combination showed a potent synergistic effect against Escherichia coli O157:H7, achieving significant bactericidal activity at concentrations lower than the minimal inhibitory concentration (MIC) of each peptide alone. The study suggested that the synergy was due to aggravated damage to the bacterial membrane. Similarly, other cathelicidins like LL-37 have shown synergistic effects when combined with antibiotics such as colistin (B93849) and doxycycline. chula.ac.th
Future studies should systematically explore the synergistic potential of BF-15 with a broad range of conventional antibiotics, particularly those to which resistance is common. Such research could identify powerful new combination therapies for treating multidrug-resistant infections.
| Peptide/Analog | Combined Agent | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Cathelicidin-BF15-a3 | Thanatin | Escherichia coli O157:H7 | Synergistic antibacterial effect (FICI = 0.375); enhanced membrane permeabilization. | |
| Human Cathelicidin (B612621) (LL-37) | Doxycycline | Cutibacterium acnes | Synergistic inhibitory effect against antibiotic-resistant strains. | chula.ac.th |
| Human Cathelicidin (LL-37) | Colistin | Multidrug-resistant bacteria | Enhanced bactericidal activity and reduced biofilm formation. | |
| Cathelicidin peptides | Aureomycin | Enteric pathogens | Enhanced bactericidal activity through membrane disruption. |
FICI: Fractional Inhibitory Concentration Index. A FICI ≤ 0.5 indicates synergy.
Exploration of Cathelicidin-BF-15 Beyond Traditional Antimicrobial/Immunomodulatory Roles
While the antimicrobial and immunomodulatory activities of cathelicidins are their most studied features, these peptides exhibit a wide range of other biological functions that could be therapeutically relevant. Future research on BF-15 should extend beyond its established roles to explore these novel applications.
For example, various cathelicidins have been shown to promote wound healing and angiogenesis (the formation of new blood vessels). These properties are invaluable for tissue repair and regeneration. Investigating whether BF-15 possesses similar capabilities could open up its use in topical treatments for chronic wounds or burns.
Another exciting frontier is cancer therapy. Some cathelicidins exhibit anti-tumor activity by directly lysing cancer cells or by acting as carriers to deliver chemotherapy drugs more effectively into tumor cells. The potential of BF-15 as an anti-cancer agent or as part of a drug delivery system is a completely unexplored but potentially fruitful area of research.
Furthermore, cathelicidins have been implicated in the complex processes of thrombosis and thromboinflammation, influencing both blood clotting and associated inflammatory responses. Understanding if and how BF-15 interacts with platelets and the coagulation system could reveal novel therapeutic targets for managing disorders that involve both clotting and inflammation. While the research on BF-15 has so far concentrated on its anti-infective properties , the diverse bioactivities of its parent family strongly suggest a broader therapeutic potential awaiting discovery.
Computational and Bioinformatics Approaches in Peptide Design and Mechanism Prediction
The inherent properties of BF-15—a shorter sequence and lower hemolytic activity compared to its 30-amino acid parent peptide, Cathelicidin-BF—make it an excellent template for the rational design of new antimicrobial agents. Computational and bioinformatics tools are indispensable for this endeavor, allowing for the prediction of structure-activity relationships (SAR) and the in-silico design of optimized peptide analogs. preprints.org
Future research can leverage these approaches to:
Design Novel Analogs: By systematically modifying the amino acid sequence of BF-15, researchers can use computational models to predict how changes in properties like charge, hydrophobicity, and amphipathicity will affect antimicrobial potency and host cell toxicity. The goal is to create new peptides with enhanced efficacy and stability.
Predict Mechanisms of Action: Molecular dynamics simulations can model the interaction of BF-15 and its analogs with bacterial membranes at an atomic level. This can provide detailed insights into how these peptides disrupt membrane integrity, complementing experimental methods like electron microscopy.
Utilize Machine Learning and AI: The development of artificial intelligence (AI) and machine learning (ML) models is revolutionizing drug discovery. These models can be trained on large datasets of known antimicrobial peptides to predict the antimicrobial potential of novel sequences. preprints.org Applying these predictive algorithms to libraries of BF-15 variants could rapidly identify promising candidates for synthesis and experimental testing.
By integrating these computational methods, future research can accelerate the development pipeline for BF-15-based therapeutics, moving from rational design to mechanism prediction in a more efficient and targeted manner.
| Computational/Bioinformatics Approach | Application in BF-15 Research | Potential Outcome | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Analysis | Guiding the design of BF-15 analogs by correlating structural features with biological activity. | Creation of peptides with optimized potency and reduced toxicity. | preprints.org |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of BF-15 with bacterial membranes. | Detailed understanding of the membrane disruption mechanism. | |
| Circular Dichroism (CD) Spectroscopy | Analyzing the secondary structure (e.g., α-helix content) of BF-15 analogs in different environments. | Correlating structural conformation with antimicrobial activity. | |
| Machine Learning (ML) / Artificial Intelligence (AI) | Predicting the antimicrobial and other biological functions of newly designed BF-15 variants. | High-throughput screening and rapid identification of lead candidates. | preprints.org |
Q & A
Q. What standardized methodologies are recommended for characterizing the antimicrobial efficacy of Cathelicidin-BF-15 in vitro?
To evaluate antimicrobial activity, use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens, supplemented with time-kill kinetics to assess bactericidal dynamics. Include controls for solvent effects and reference antibiotics. For reproducibility, document experimental conditions (e.g., pH, temperature, inoculum size) in detail, adhering to guidelines for method transparency .
Q. How should cytotoxicity assays be designed to evaluate this compound’s safety profile in mammalian cells?
Employ hemolysis assays using red blood cells and cell viability tests (e.g., MTT or resazurin assays) in epithelial or immune cell lines. Standardize cell passage numbers, serum concentrations, and exposure times. Report results as selectivity indices (IC50/MIC ratios) to balance efficacy and toxicity. Include purity verification (e.g., HPLC ≥95%) to exclude confounding effects from peptide impurities .
Q. What analytical techniques are essential for confirming the structural integrity of synthesized this compound?
Use reverse-phase HPLC for purity assessment, mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation, and circular dichroism (CD) spectroscopy to verify secondary structure (e.g., α-helical content). For new analogs, include NMR spectroscopy for residue-level validation. Adhere to journal requirements for supplementary data submission, such as raw spectra in supporting information .
Advanced Research Questions
Q. What strategies can enhance this compound’s serum stability without compromising antimicrobial activity?
Structural modifications, such as N-terminal acetylation, C-terminal amidation, or cyclization, can reduce enzymatic degradation. For example, replacing labile residues (e.g., methionine) with non-natural analogs (e.g., norleucine) improves stability. Validate modifications via serum half-life assays and correlate with activity retention using time-dependent MIC testing. Reference peptide ZY4, a derivative with prolonged serum stability, as a case study .
Q. How can contradictions in reported efficacy data across bacterial strains be systematically addressed?
Conduct meta-analyses of published MIC values to identify strain-specific trends. Evaluate methodological variables (e.g., culture media composition, inoculum preparation) through interlaboratory comparisons. Use genomic profiling of resistant strains to identify potential resistance mechanisms (e.g., efflux pump upregulation). Transparently report strain sources and growth conditions to enable cross-study validation .
Q. Which in vivo models are optimal for assessing this compound’s therapeutic potential against multidrug-resistant infections?
Use murine wound infection models for skin pathogens (e.g., A. baumannii) or neutropenic lung infection models for pulmonary infections. Measure outcomes such as bacterial load reduction (CFU counts), survival rates, and histopathological changes. Combine with subtherapeutic antibiotic doses to test synergistic effects, as demonstrated in polymyxin B co-administration studies .
Q. What computational and experimental approaches are effective for designing hybrid peptides incorporating this compound motifs?
Apply molecular dynamics simulations to predict interactions between hybrid peptides and bacterial membranes. Use alanine scanning or domain-swapping experiments to identify critical residues for activity. Validate hybrids using minimum biofilm eradication concentration (MBEC) assays for biofilm-prone pathogens. Follow structural characterization protocols outlined for parent peptides to ensure reproducibility .
Methodological Guidance
- Data Reporting : Follow Beilstein Journal guidelines for tabulating MIC values (e.g., bold compound IDs, footnotes for deviations) and submitting large datasets as supplementary files .
- Ethical Compliance : Address animal welfare in in vivo studies using ARRIVE guidelines, detailing anesthesia, euthanasia, and sample size justification .
- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate design flaws during peer review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
